Aurachin SS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

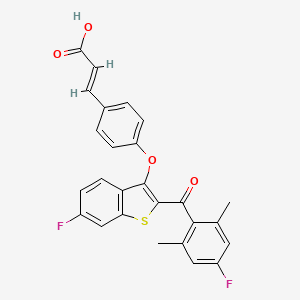

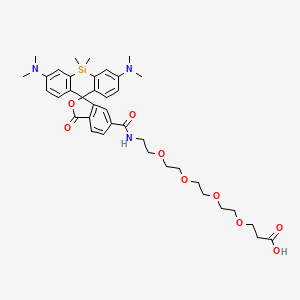

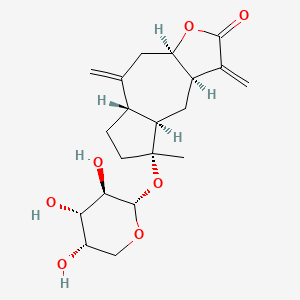

Aurachin SS is a natural antibiotic compound isolated from the bacterium Streptomyces sp. NA04227 . It belongs to the aurachin family, which is characterized by a quinoline chromophore substituted with a farnesyl chain. This compound exhibits potent antimicrobial, antifungal, and antiplasmodial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurachin SS is primarily obtained through fermentation of the Streptomyces sp. NA04227 strain. The process involves large-scale fermentation followed by extraction and purification using chromatographic methods such as normal phase, C-18 silica gel, and Sephadex LH-20 .

Industrial Production Methods: The industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient availability. The crude extract is then subjected to a series of chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Aurachin SS undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the farnesyl chain, altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products:

Oxidation: Quinoline derivatives with altered electronic properties.

Reduction: Modified farnesyl chains with varying lengths and saturation levels.

Substitution: Functionalized quinoline rings with enhanced biological activity.

Scientific Research Applications

Aurachin SS has a wide range of scientific research applications:

Chemistry: Used as a model compound to study quinoline chemistry and its derivatives.

Medicine: Explored for its potential as an antimicrobial, antifungal, and antiplasmodial agent.

Industry: Utilized in the development of new antibiotics and antifungal agents.

Mechanism of Action

Aurachin SS exerts its effects by inhibiting electron transport in the respiratory chain. It specifically targets cytochrome complexes, disrupting the electron flow and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in susceptible microorganisms .

Comparison with Similar Compounds

Aurachin C: Another member of the aurachin family, known for its antimicrobial properties.

Aurachin D: Exhibits strong inhibition of cytochrome bd oxidase and has antiplasmodial activity.

Comparison: Aurachin SS is unique due to its specific structural features, such as the geranyl side chain, which differentiates it from other aurachins.

Properties

Molecular Formula |

C21H27NO2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxy-2-methyl-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C21H27NO2/c1-15(2)9-8-10-16(3)13-14-18-17(4)22(23)20-12-7-6-11-19(20)21(18)24-5/h6-7,9,11-13H,8,10,14H2,1-5H3/b16-13+ |

InChI Key |

HWBJYDDVFLLLIR-DTQAZKPQSA-N |

Isomeric SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1C/C=C(\C)/CCC=C(C)C)OC)[O-] |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)C)OC)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)

![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)

![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)